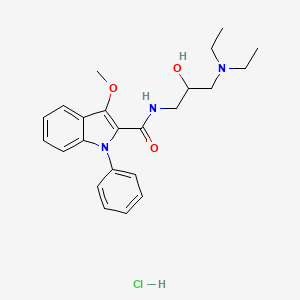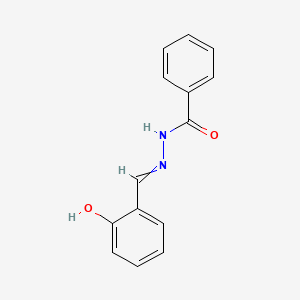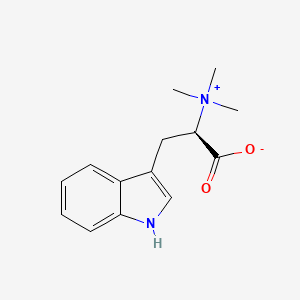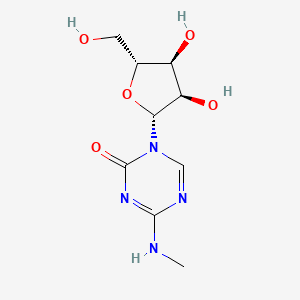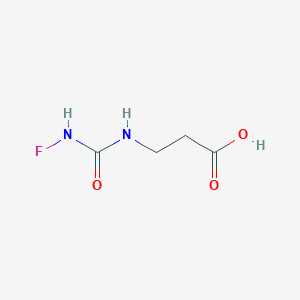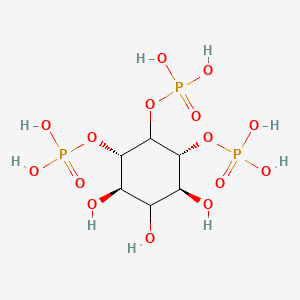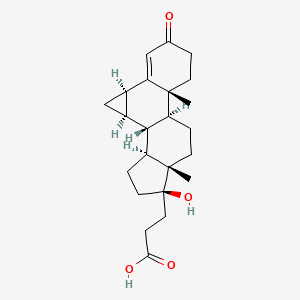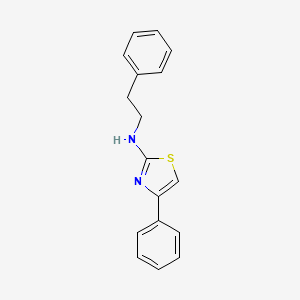
法尼替唑
描述
Fanetizole is a chemical compound that belongs to the class of benzimidazole derivatives. Fanetizole has been widely studied for its potential therapeutic applications in treating various diseases.
科学研究应用
合成技术
水中无催化合成: 已开发出一种合成取代的2-氨基噻唑(包括法尼替唑)的新方法。此过程在无添加催化剂或共溶剂的情况下在环境温度下发生,产生优异的分离产物(Potewar, Ingale, & Srinivasan, 2008)。
离子液体合成: 另一种用于2-氨基-4-芳基噻唑(法尼替唑的组成部分)的高效合成方法是在环境条件下使用室温离子液体。该方法实用,以优异的产率生成噻唑衍生物(Potewar, Ingale, & Srinivasan, 2007)。
在液体PEG-400中合成: 法尼替唑也可以通过在环境条件下使用PEG-400(聚乙二醇-400)的简单程序合成。该方法适用于制备法尼替唑(Lin et al., 2009)。
在化学合成中的应用
噻唑库合成: 法尼替唑的合成被用于创建噻唑和硒代噻唑库。这是使用Ir催化的叶立德插入化学实现的,展示了其在多种化学合成中的应用(Hassell-Hart et al., 2022)。
DBH介导的合成: 开发了一种DBH介导的氧化环化方法,用于从苯乙烯和硫脲合成2-氨基噻唑(包括法尼替唑)。该过程允许将各种烯烃转化为2-氨基噻唑,适用于克级生产(Ma et al., 2018)。
用于规模放大的管中管反应器: 基于半透性聚合物膜的管中管反应器促进了气体向液体流的有效转移,从而实现了法尼替唑的可扩展生产。该方法展示了扩大制药生产化学工艺的实用性(Pastre et al., 2013)。
作用机制
Target of Action
Fanetizole is a drug that has immunoregulating activity . It has been shown to restore depressed E-rosetting activity in adult thymectomized mice, as well as enhance in vitro proliferation of murine thymic cells to mitogen and synergistically acted with the monokine interleukin-1 . The primary targets of Fanetizole are thus likely to be immune cells, particularly those involved in the E-rosetting activity and thymic cell proliferation.
Mode of Action
Fanetizole interacts with its targets, leading to changes in their activity. Specifically, it restores depressed E-rosetting activity and enhances the proliferation of murine thymic cells . The binding affinity of Fanetizole with proteases pepsin and trypsin has been investigated, and it was found that the interactions of Fanetizole with either pepsin or trypsin resulted in fluorescence quenching .
Biochemical Pathways
Given its immunoregulatory activity, it is likely that it affects pathways involved in immune response and cell proliferation
Result of Action
The molecular and cellular effects of Fanetizole’s action involve the restoration of depressed E-rosetting activity and the enhancement of in vitro proliferation of murine thymic cells . It also results in fluorescence quenching when interacting with proteases pepsin and trypsin . These effects suggest that Fanetizole may have a significant impact on immune cell function and proliferation.
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of drugs . Factors such as temperature, pH, and the presence of other substances can affect drug stability and activity. Therefore, it is crucial to consider these factors when studying the action of Fanetizole.
生化分析
Biochemical Properties
Fanetizole plays a significant role in biochemical reactions, particularly in the inhibition of cyclooxygenase activity . It interacts with various enzymes and proteins, including cyclooxygenase and neutrophil superoxide production pathways . The nature of these interactions involves the inhibition of enzyme activity, which leads to a reduction in inflammatory responses and oxidative stress .
Cellular Effects
Fanetizole has notable effects on various cell types and cellular processes. It has been shown to inhibit the production of superoxide in neutrophils, which is a crucial aspect of the immune response . This inhibition is dose-dependent and specific to certain stimuli . Additionally, Fanetizole influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of Fanetizole involves its binding interactions with biomolecules and the inhibition of enzyme activity. Fanetizole binds to cyclooxygenase, thereby inhibiting its activity and reducing the production of pro-inflammatory mediators . This inhibition leads to decreased oxidative stress and inflammation. Additionally, Fanetizole has been shown to enhance the proliferation of thymic cells and synergize with interleukin-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fanetizole have been observed to change over time. The stability and degradation of Fanetizole can influence its long-term effects on cellular function. Studies have shown that Fanetizole can maintain its inhibitory effects on superoxide production over extended periods, although the degree of inhibition may vary . Long-term exposure to Fanetizole has also been associated with sustained anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of Fanetizole vary with different dosages in animal models. At lower doses, Fanetizole effectively inhibits superoxide production and reduces inflammation without causing significant adverse effects . At higher doses, Fanetizole may exhibit toxic effects, including potential damage to cellular structures and impaired cellular function . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy .
Metabolic Pathways
Fanetizole is involved in various metabolic pathways, including those related to its anti-inflammatory and immunomodulatory activities. It interacts with enzymes such as cyclooxygenase and other proteins involved in the metabolism of inflammatory mediators . These interactions can affect metabolic flux and the levels of metabolites involved in inflammatory responses .
Transport and Distribution
Fanetizole is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms . Fanetizole tends to accumulate in tissues with high inflammatory activity, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of Fanetizole is crucial for its activity and function. Fanetizole is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in inflammatory responses . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its inhibitory effects on enzyme activity and inflammation .
属性
IUPAC Name |
4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-3-7-14(8-4-1)11-12-18-17-19-16(13-20-17)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEYMMXMBFJUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048695 | |
| Record name | Fanetizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79069-94-6 | |
| Record name | 4-Phenyl-N-(2-phenylethyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79069-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fanetizole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079069946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fanetizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FANETIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH48F620JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1S,2S,5R-1,4,4 Trimethyltricyclo[6.3.1.0(2,5)]dodec-8(9)-ene](/img/structure/B1215261.png)
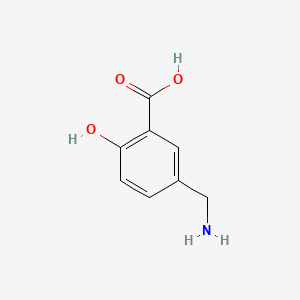
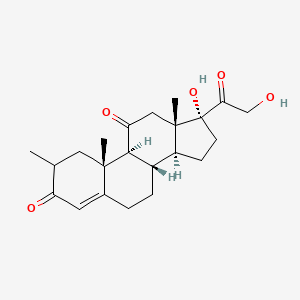
![2-Methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]benzenediazonium](/img/structure/B1215267.png)
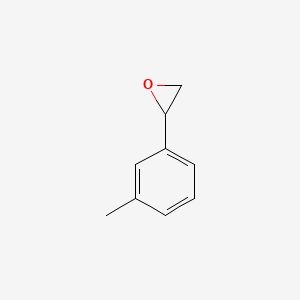
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B1215271.png)
![(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B1215273.png)
